PI3K p110α Inhibitory Potency: Target Compound vs. Desmethyl-pyrimidine Analog
The target compound inhibits PI3K p110α with an IC₅₀ of 4.80 nM in a fluorescence polarization assay measuring phosphatidylinositide-3-phosphate product formation after 30 min [1]. In contrast, the desmethyl-pyrimidine analogue (2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one (CAS 2035006-82-5) exhibits substantially weaker activity, with an IC₅₀ of 83.0 µM in a PI3K biochemical assay . The >17,000-fold difference in potency highlights the critical role of the 2-methyl group on the pyrimidine ring for PI3K p110α engagement.
| Evidence Dimension | PI3K p110α IC₅₀ |
|---|---|
| Target Compound Data | 4.80 nM |
| Comparator Or Baseline | Desmethyl-pyrimidine analogue (CAS 2035006-82-5): 83.0 µM |
| Quantified Difference | 17,292-fold higher potency |
| Conditions | Fluorescence polarization assay, phosphatidylinositide-3-phosphate product formation, 30 min incubation |
Why This Matters
For researchers requiring potent, selective PI3Kα inhibition without confounding off-target effects, the 2-methyl substitution is non-negotiable; selecting the desmethyl analogue would result in a functionally inactive compound in most cellular and in vivo models.
- [1] BindingDB. Entry CHEMBL1922094 (BDBM50358204). Affinity Data: IC₅₀ 4.80 nM for PI3K p110α. Accessed 2026-04-30. View Source
